3-[4-(Prop-2-enoylamino)phenyl]propanoic acid
Description
Properties
IUPAC Name |
3-[4-(prop-2-enoylamino)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-11(14)13-10-6-3-9(4-7-10)5-8-12(15)16/h2-4,6-7H,1,5,8H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFSSDNMEXQXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Prop-2-enoylamino)phenyl]propanoic acid typically involves the reaction of 4-aminophenylpropanoic acid with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Prop-2-enoylamino)phenyl]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced amines, and substituted amides, depending on the specific reagents and conditions used .
Scientific Research Applications
3-[4-(Prop-2-enoylamino)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its anti-inflammatory properties.
Medicine: It is being investigated for its potential use as a nonsteroidal anti-inflammatory drug (NSAID).
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-[4-(Prop-2-enoylamino)phenyl]propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Comparisons
Key Observations:
- Electron-Withdrawing Groups : The acrylamido group in the target compound and the trifluoromethyl group in both enhance acidity compared to alkyl-substituted analogues like Ibuprofen Impurity F .
- Reactivity : Propargyl and azide substituents () enable click chemistry applications, whereas the acrylamido group may participate in Michael addition or polymerization .
- Biological Activity: Heterocyclic analogues (e.g., benzothiazole- or benzoimidazole-substituted phenylpropanoic acids in ) show higher specificity in targeting integrins or kinases compared to simpler substituents .
Physicochemical Properties
Table 2: Comparative Physicochemical Data (Inferred from Evidence)
Key Findings:
Biological Activity
3-[4-(Prop-2-enoylamino)phenyl]propanoic acid, also known by its chemical designation and CAS number (1544913-84-9), is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in various fields, particularly in cancer research and therapeutic applications.
Chemical Structure
The structure of this compound can be represented as follows:
This structure features an amino acid backbone with a prop-2-enoyl group, which is significant for its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- In vitro Studies : In cellular assays, this compound demonstrated cytotoxic effects against breast (MCF-7) and hepatic (HepG2) cancer cell lines, with IC50 values indicating significant potency. For example, IC50 values were reported at 21.00 μM for HepG2 and 26.10 μM for MCF-7 cells .
- Mechanisms of Action : The compound appears to induce apoptosis via the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases. Additionally, it may inhibit key signaling pathways such as PI3K/Akt, which are crucial for cancer cell survival and proliferation .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could suppress the expression of pro-inflammatory cytokines in activated macrophages.
- Case Studies : In models of neuroinflammation, treatment with this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting a potential role in treating neurodegenerative diseases .
Antioxidant Activity
The compound has shown antioxidant activity by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This property is particularly relevant in preventing oxidative stress-related damage in cells.
Data Table: Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HepG2 | 21.00 | Induction of apoptosis via mitochondrial pathway |
| Anticancer | MCF-7 | 26.10 | Inhibition of PI3K/Akt signaling |
| Anti-inflammatory | Macrophages | N/A | Suppression of TNF-alpha and IL-6 |
| Antioxidant | Various | N/A | Scavenging free radicals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
